Anti-M. tuberculosis Activity: Desertomycin A vs. Desertomycin 44-2
Desertomycin A demonstrates superior potency against Mycobacterium tuberculosis compared to its structural analog, desertomycin 44-2. This direct comparison highlights the importance of the 42-membered ring structure for optimal activity [1].
| Evidence Dimension | EC50 against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | EC50 = 25 µg/mL |
| Comparator Or Baseline | Desertomycin 44-2: EC50 = 50 µg/mL |
| Quantified Difference | Desertomycin A is twice as potent (2-fold lower EC50). |
| Conditions | In vitro anti-M. tb bioassay; S. flavofungini TRM90047 fermentation extracts. |
Why This Matters
This establishes a clear potency benchmark for selecting the parent compound over less active analogs for antitubercular research.
- [1] Wan C, et al. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Sci Rep. 2024;14:17006. View Source
